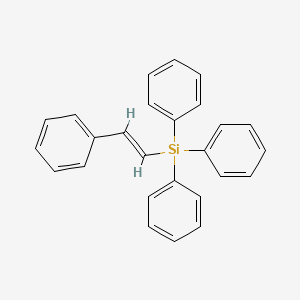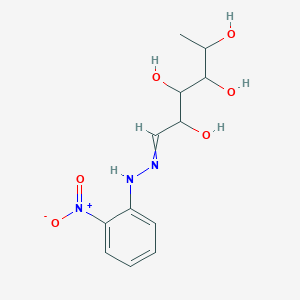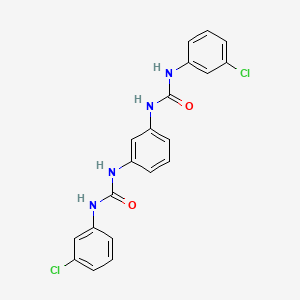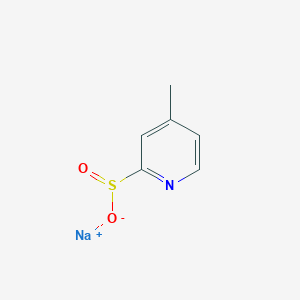
Triphenyl(styryl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl(styryl)silane is an organosilicon compound with the molecular formula C24H20Si It is characterized by a silicon atom bonded to three phenyl groups and one styryl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triphenyl(styryl)silane can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium chloride with phenylchlorosilane in the presence of tetrahydrofuran and toluene. The reaction mixture is then treated with water to isolate the desired product . Another method involves the hydrolysis of triphenylchlorosilane with an aqueous alkali solution .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification, such as high vacuum distillation and recrystallization, to achieve the desired product purity .
Análisis De Reacciones Químicas
Types of Reactions
Triphenyl(styryl)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized by carbon nanotube-gold nanohybrids.
Hydrolysis: It undergoes hydrolysis in the presence of ruthenium complexes.
Hydrosilylation: It participates in hydrosilylation reactions to produce enolsilanes.
Substitution: It can be used in the synthesis of bromosilanes.
Common Reagents and Conditions
Common reagents used in these reactions include carbon nanotube-gold nanohybrids for oxidation, ruthenium complexes for hydrolysis, and various catalysts for hydrosilylation and substitution reactions .
Major Products Formed
The major products formed from these reactions include enolsilanes, bromosilanes, and other organosilicon compounds .
Aplicaciones Científicas De Investigación
Triphenyl(styryl)silane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of triphenyl(styryl)silane involves its interaction with molecular targets through its silicon atom and phenyl groups. These interactions can lead to various chemical transformations, such as hydrosilylation and oxidation, depending on the reaction conditions and reagents used . The molecular pathways involved in these reactions are influenced by the electronic and steric properties of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylsilane: Similar in structure but lacks the styryl group, making it less versatile in certain reactions.
Tris(trimethylsilyl)silane: Used as an alternative reducing agent but has different reactivity due to the presence of trimethylsilyl groups.
Uniqueness
Triphenyl(styryl)silane is unique due to the presence of both phenyl and styryl groups, which provide distinct electronic and steric properties. This makes it more versatile in various chemical reactions compared to similar compounds .
Propiedades
Fórmula molecular |
C26H22Si |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
triphenyl-[(E)-2-phenylethenyl]silane |
InChI |
InChI=1S/C26H22Si/c1-5-13-23(14-6-1)21-22-27(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H/b22-21+ |
Clave InChI |
SXMDBESVDDCSRZ-QURGRASLSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C=C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cannabinol (CBN) D3; Cannabinol-D3; 6,6,9-Trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol; Cannabinol (CBN) (Methyl-D3); Cannabinol (CBN) D3](/img/structure/B11942207.png)
![(1E)-1-phenylethanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11942215.png)








![azanium;2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B11942265.png)
![(E)-3-[1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]-1-phenylprop-2-en-1-one](/img/structure/B11942273.png)


